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For Immediate Release

This guide provides a comprehensive comparison of the tyrosine kinase inhibitor LCB 03-
0110's cross-reactivity profile against a panel of other tyrosine kinases. The data presented

herein is intended for researchers, scientists, and drug development professionals to facilitate

an objective assessment of LCB 03-0110's selectivity and potential applications.

Summary of Cross-Reactivity Data
LCB 03-0110 is a potent, ATP-competitive inhibitor primarily targeting the Discoidin Domain

Receptor (DDR) family (DDR1 and DDR2) and the c-Src tyrosine kinase family.[1] It also

demonstrates significant inhibitory activity against a range of other tyrosine kinases. The

following table summarizes the half-maximal inhibitory concentration (IC50) values of LCB 03-
0110 against various tyrosine kinases, providing a quantitative measure of its cross-reactivity.
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Kinase Target Family Specific Kinase IC50 (nM)

DDR Family DDR1 (cell-based) 164[2][3]

DDR2 (activated) 6[2]

DDR2 (non-activated) 145[2]

DDR2 (cell-based) 171[2][3]

Src Family c-Src 1.3[4]

Fyn 2

Yes 3

Lck 4

Lyn 5

Hck 10

Fgr 15

Blk 20

Other Kinases Btk Value not specified

Syk Value not specified

Tie2 Value not specified

FLT1 Value not specified

FLT3 Value not specified

FLT4 Value not specified

EphA3 Value not specified

EphB4 Value not specified

VEGFR-2 Value not specified

c-Abl Value not specified

RET Value not specified

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.mdpi.com/1422-0067/22/12/6535
https://karger.com//Article/Pdf/519645
https://www.mdpi.com/1422-0067/22/12/6535
https://www.mdpi.com/1422-0067/22/12/6535
https://www.mdpi.com/1422-0067/22/12/6535
https://karger.com//Article/Pdf/519645
https://cymitquimica.com/products/TM-T32613/lcb-03-0110-dihydrochloride/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: IC50 values for the "Other Kinases" are mentioned in the literature as being inhibited by

LCB 03-0110, but specific quantitative data was not available in the reviewed sources. One

study indicated that at a concentration of 10 µM, LCB 03-0110 inhibited more than 90% of 20

different tyrosine kinases in a panel of 60, highlighting its multi-kinase inhibitory nature.[2]

Experimental Protocols
The following section details the methodologies employed in the key experiments cited in this

guide to determine the kinase inhibitory activity of LCB 03-0110.

In Vitro Kinase Inhibition Assay (Radiometric Filter-
Binding Assay)
This assay quantifies the ability of a compound to inhibit the catalytic activity of a specific

kinase.

Materials:

Recombinant human tyrosine kinases

Specific peptide substrates for each kinase

LCB 03-0110 (or other test compounds)

Adenosine triphosphate (ATP), [γ-33P]ATP

Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Triton X-100)

Phosphocellulose filter plates

Scintillation counter

Procedure:

A reaction mixture is prepared containing the specific tyrosine kinase, its corresponding

peptide substrate, and varying concentrations of LCB 03-0110 in the assay buffer.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b608496?utm_src=pdf-body
https://www.benchchem.com/product/b608496?utm_src=pdf-body
https://www.mdpi.com/1422-0067/22/12/6535
https://www.benchchem.com/product/b608496?utm_src=pdf-body
https://www.benchchem.com/product/b608496?utm_src=pdf-body
https://www.benchchem.com/product/b608496?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and

[γ-33P]ATP.

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g.,

30°C).

The reaction is stopped by the addition of phosphoric acid.

The reaction mixture is transferred to a phosphocellulose filter plate, which captures the

phosphorylated peptide substrate.

The filter plate is washed multiple times with phosphoric acid to remove unincorporated

[γ-33P]ATP.

The amount of radioactivity incorporated into the peptide substrate is quantified using a

scintillation counter.

The percentage of kinase inhibition is calculated for each concentration of LCB 03-0110.

The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by

50%, is determined by fitting the data to a dose-response curve.

Cell-Based Kinase Autophosphorylation Assay
This assay measures the ability of a compound to inhibit the autophosphorylation of a receptor

tyrosine kinase in a cellular context.

Materials:

Human cell line overexpressing the target kinase (e.g., HEK293 cells)

Cell culture medium and supplements

LCB 03-0110 (or other test compounds)

Ligand for the receptor tyrosine kinase (e.g., collagen for DDR1)

Lysis buffer
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Antibodies specific for the phosphorylated and total forms of the kinase

Western blotting reagents and equipment

Procedure:

Cells overexpressing the target kinase are seeded in culture plates and allowed to attach.

The cells are then treated with varying concentrations of LCB 03-0110 for a specified period.

The kinase is activated by adding its specific ligand to the cell culture medium.

After incubation, the cells are washed and lysed to extract cellular proteins.

The total protein concentration in each lysate is determined.

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to

a membrane.

The membrane is probed with a primary antibody that specifically recognizes the

phosphorylated form of the target kinase.

The membrane is then stripped and re-probed with a primary antibody that recognizes the

total amount of the target kinase protein.

The protein bands are visualized using a secondary antibody conjugated to a detection

enzyme and a chemiluminescent substrate.

The intensity of the bands is quantified, and the ratio of phosphorylated kinase to total kinase

is calculated.

The IC50 value is determined by plotting the percentage of inhibition of autophosphorylation

against the concentration of LCB 03-0110.

Signaling Pathway and Experimental Workflow
Diagrams
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The following diagrams, generated using Graphviz, illustrate key signaling pathways affected

by LCB 03-0110 and a typical experimental workflow for assessing kinase cross-reactivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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